6-chloro-3-(2-methylphenyl)-2-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-3,4-dihydroquinazolin-4-one
Description
Properties
IUPAC Name |
6-chloro-3-(2-methylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClF3N2OS/c1-14-5-2-3-8-20(14)29-21(28-19-10-9-16(24)12-18(19)22(29)30)13-31-17-7-4-6-15(11-17)23(25,26)27/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZCMOFPOZLEOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)Cl)CSC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClF3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Chloro-3-(2-methylphenyl)-2-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-3,4-dihydroquinazolin-4-one is a compound of significant interest due to its diverse biological activities. Quinazolinone derivatives, including this compound, are known for their potential therapeutic applications in various fields such as oncology, neurology, and infectious diseases. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H16ClF3N2OS
- Molecular Weight : 460.9 g/mol
- CAS Number : 338965-75-6
| Property | Value |
|---|---|
| Boiling Point | 559.9 ± 60.0 °C (Predicted) |
| Density | 1.36 ± 0.1 g/cm³ (Predicted) |
| pKa | 0.27 ± 0.70 (Predicted) |
Quinazolinone derivatives exhibit a range of biological activities through various mechanisms:
- Inhibition of Enzymatic Activity : Many quinazolinones act as inhibitors of nitric oxide synthases, which are crucial in regulating vascular tone and neurotransmission (Camacho et al., 2016).
- Antimicrobial Activity : Some studies have reported that quinazolinones can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections (Thanigaimalai et al., 2010).
- Cancer Therapeutics : Certain derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth (Walser et al., 1991).
Anticancer Activity
A study evaluating the anticancer properties of various quinazolinone derivatives highlighted that compounds structurally similar to our target compound exhibited significant cytotoxic effects against several cancer cell lines. The mechanism often involved the induction of apoptosis and cell cycle arrest.
Antimicrobial Studies
Research has indicated that derivatives with trifluoromethyl substitutions demonstrate enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. This is particularly relevant for drug-resistant strains, where traditional antibiotics may fail.
Case Study 1: Anticancer Efficacy
In a recent study published in Frontiers in Chemistry, a series of quinazolinone derivatives were synthesized and tested for their anticancer activity against human cancer cell lines. The results showed that compounds with similar structural features to this compound exhibited IC50 values in the low micromolar range, indicating potent activity against cancer cells (Grombein et al., 2015).
Case Study 2: Antimicrobial Properties
A comparative study on the antimicrobial efficacy of various quinazolinone derivatives revealed that those containing trifluoromethyl groups had enhanced activity against resistant strains of Staphylococcus aureus and Escherichia coli. The study concluded that these modifications could be pivotal in developing new antimicrobial agents (Zeiger et al., 2014).
Comparison with Similar Compounds
Substituent Variations in Quinazolin-4-One Derivatives
Key Observations :
- Position 3 : Aromatic substituents (e.g., 2-methylphenyl, 3-methoxyphenyl) are common, but aliphatic chains (e.g., 6-methylheptyl in ) significantly increase lipophilicity.
- Position 2 : Sulfanyl groups vary in complexity; the target compound’s trifluoromethylphenyl-sulfanylmethyl group enhances electron-withdrawing effects compared to simpler sulfanyl or methylsulfanyl groups .
- Halogen Position : Chloro at position 6 (target) vs. 7 (793716-08-2) may alter steric interactions in biological targets.
Physicochemical Properties
Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
